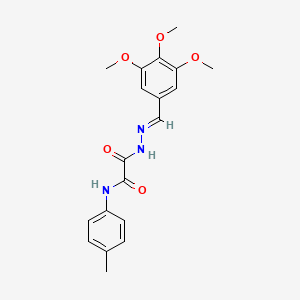

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Beschreibung

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzyliden)hydrazino)acetamid ist eine organische Verbindung mit einer komplexen Struktur. Es ist bekannt für seine potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was sie für Forscher zu einem wertvollen Forschungsobjekt macht.

Eigenschaften

CAS-Nummer |

769150-70-1 |

|---|---|

Molekularformel |

C19H21N3O5 |

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

N-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |

InChI |

InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |

InChI-Schlüssel |

LCUDXISMLCZMKW-RGVLZGJSSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzyliden)hydrazino)acetamid beinhaltet typischerweise die Kondensation von 4-Methylphenylhydrazin mit 3,4,5-Trimethoxybenzaldehyd, gefolgt von der Reaktion mit Essigsäureanhydrid. Die Reaktion wird üblicherweise unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Anwendungen und der Komplexität ihrer Synthese. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch fortschrittliche Reinigungstechniken beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzyliden)hydrazino)acetamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Hydrazinderivate ergeben.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung sicherzustellen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können bei der Oxidation Oxide entstehen, während die Reduktion Hydrazinderivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Acetamidderivate führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzyliden)hydrazino)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzyliden)hydrazino]butanamid

- 2-(4-Methylphenyl)-N’-(3,4,5-trimethoxybenzyliden)-4-chinolincarbohydrazid

Einzigartigkeit

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzyliden)hydrazino)acetamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Insbesondere seine Trimethoxybenzyliden-Gruppierung spielt eine entscheidende Rolle bei seinen Wechselwirkungen mit molekularen Zielstrukturen, was es von ähnlichen Verbindungen unterscheidet .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.